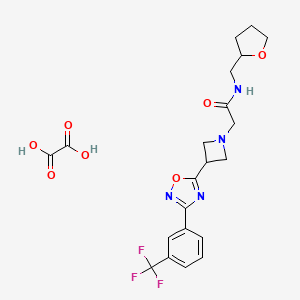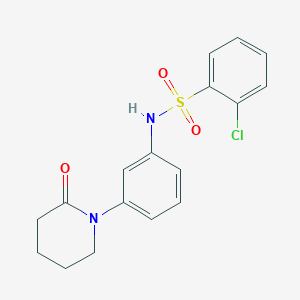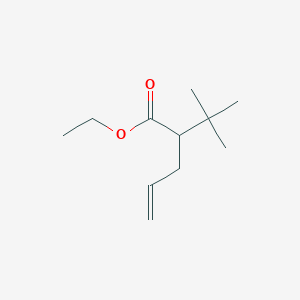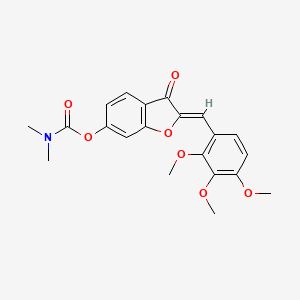![molecular formula C18H18N4O2S2 B2568898 4-(2-Methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazol-5-carboxamid CAS No. 1251676-95-5](/img/structure/B2568898.png)
4-(2-Methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring substituted with various functional groups
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.
Material Science: The unique electronic properties of the thiazole and pyridine rings make this compound a candidate for use in organic electronics or as a ligand in coordination chemistry.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridin-2-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the thiazole core.
Thioether formation: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and thiophen-2-yl group can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions used but can include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the pyridine ring.
Wirkmechanismus
The mechanism of action of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(dimethylamino)pyridin-2-yl)methanol
- Imidazo[1,2-a]pyridines
Uniqueness
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide is unique due to its combination of functional groups and the presence of both a thiazole and pyridine ring. This combination provides a distinct electronic structure and reactivity profile compared to similar compounds.
Eigenschaften
IUPAC Name |
4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11(2)17(23)21-15-14(13-7-3-4-8-19-13)22-26-16(15)18(24)20-10-12-6-5-9-25-12/h3-9,11H,10H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRAHGLCBFXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)
![4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE](/img/structure/B2568824.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2568829.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/new.no-structure.jpg)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2568834.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2568835.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2568836.png)
![1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole](/img/structure/B2568838.png)
